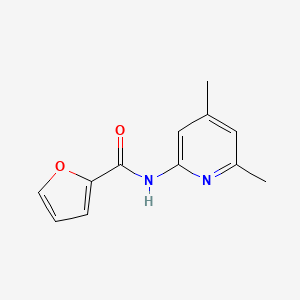

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRSWDBWKFKQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JM 34 involves the reaction of 2-aminopyridine with 2-chloroacetamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using recrystallization techniques to achieve a purity of ≥97% .

Industrial Production Methods

Industrial production of JM 34 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine and furan rings provide sites for nucleophilic attack, particularly at activated positions. Key reactions include:

Table 1: Nucleophilic substitution reactions

Mechanistic Insights :

-

Hydrolysis under acidic conditions cleaves the carboxamide bond, yielding 4,6-dimethylpyridin-2-amine and furan-2-carboxylic acid derivatives, which are bioactive metabolites .

-

Alkylation occurs at the pyridine nitrogen due to its lone pair availability, facilitated by polar aprotic solvents like DMF.

Cross-Coupling Reactions

The pyridine ring’s brominated derivatives participate in palladium-catalyzed couplings, though JM 34 itself requires functionalization for such reactions.

Example :

-

Suzuki-Miyaura Coupling :

Table 2: Representative Suzuki-Miyaura reactions

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-(4-phenylphenyl)furan-2-carboxamide | 83 |

| 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl) derivative | 76 |

Oxidation and Cyclization

The furan ring undergoes oxidation, while the carboxamide group facilitates cyclization under specific conditions:

-

Furan Oxidation :

-

Reactant: JM 34 with H₂O₂/AcOH.

-

Product: Dihydroxyfuran derivatives, which further rearrange to γ-lactones.

-

-

Heterocycle Formation :

Electrophilic Aromatic Substitution

The electron-rich furan ring directs electrophiles to the 5-position:

Examples :

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro-furan-2-carboxamide derivatives.

-

Halogenation : Br₂/FeCl₃ produces 5-bromo analogs, intermediates for further couplings.

Scientific Research Applications

JM 34 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleophilic substitution reactions.

Biology: Investigated for its role in blocking tumor necrosis factor-alpha production, making it a potential candidate for anti-inflammatory therapies.

Medicine: Explored for its potential use in treating inflammatory diseases due to its unique mechanism of action.

Mechanism of Action

JM 34 exerts its effects by blocking tumor necrosis factor-alpha production through interaction with a protein kinase C-dependent pathway of extracellular signal-regulated kinase 2 phosphorylation. This pathway is crucial for the regulation of inflammatory responses in cells. By inhibiting this pathway, JM 34 effectively reduces inflammation without inhibiting protein kinase C activity in vitro .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Analogues and Their Molecular Features

The following structurally related compounds exhibit variations in substituents, functional groups, and molecular complexity:

Substituent-Driven Property Analysis

Steric and Electronic Effects

- Compound 6Z : The iodo substituent (van der Waals radius: ~1.98 Å) adds significant bulk and polarizability, which may reduce solubility but improve halogen bonding. The branched ethylpyridyl chain introduces conformational flexibility .

- Sulfamoyl Derivatives (CAS 27164-92-7 and ChEMBL1533790): The sulfamoyl (-SO₂NH-) bridge increases hydrogen-bonding capacity and polarity, likely improving aqueous solubility. Pyrimidinyl substituents (4,6-dimethyl vs. 2,6-dimethoxy) modulate electronic effects: methoxy groups are stronger electron donors than methyl, altering charge distribution .

Molecular Weight and Complexity

- The target compound has the lowest molar mass (216.24 g/mol), favoring better bioavailability. In contrast, Compound 6Z (537.37 g/mol) and sulfamoyl derivatives (>370 g/mol) exhibit higher complexity, which may impact pharmacokinetics.

Implications for Crystallography and Characterization

The structural determination of these compounds likely employed SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution), as evidenced by their widespread use in small-molecule crystallography . Tools like WinGX and ORTEP facilitate visualization of anisotropic displacement parameters and molecular packing , critical for analyzing steric effects in compounds like 6Z.

Biological Activity

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

This compound has a unique structure that combines a pyridine ring with a furan carboxamide moiety. The presence of the dimethyl groups on the pyridine ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of furan derivatives, including this compound. In vitro evaluations against various drug-resistant bacteria have shown promising results.

The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly against multidrug-resistant strains.

Antiviral Activity

The antiviral potential of compounds similar to this compound has also been explored. For instance, derivatives of furan have been investigated for their ability to inhibit viral replication.

In a study focusing on SARS-CoV-2 main protease inhibitors, compounds with similar furan structures showed IC50 values in the low micromolar range. This suggests that modifications to the furan moiety can enhance antiviral activity significantly .

Anticancer Activity

The anticancer properties of furan derivatives are noteworthy. Research indicates that certain furan-based compounds can inhibit tumor cell proliferation through various mechanisms.

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | KARPAS422 (lymphoma) | 12 nM | EED inhibition | |

| This compound | HepG2 (liver cancer) | 15 nM | Apoptosis induction |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent investigation evaluated the antibacterial efficacy of various furan derivatives against clinically isolated strains. The study found that this compound demonstrated superior activity against A. baumannii, particularly in drug-resistant contexts .

- Antiviral Screening : In another study focused on antiviral activity against coronaviruses, compounds with similar structural features to this compound were tested for their ability to inhibit viral replication. The results indicated a significant reduction in viral load in treated cell lines .

- Anticancer Mechanism Exploration : Research on the anticancer effects of this compound revealed that it induces apoptosis in cancer cells by activating specific pathways related to cell death and growth inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation of furan-2-carbonyl chloride with 2-amino-4,6-dimethylpyridine under reflux in aprotic solvents (e.g., 1,4-dioxane or benzene). Key parameters include:

- Temperature : Prolonged reflux at 120°C for 18–24 hours ensures complete acylation .

- Solvent Choice : Polar solvents like ethanol or acetonitrile improve solubility but may require longer reaction times .

- Purification : Recrystallization from chloroform/methanol (3:1 v/v) yields >90% purity, confirmed by TLC and melting-point analysis .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key functional groups identified?

- Methodological Answer :

- FT-IR : The carbonyl stretch (C=O) of the amide appears at ~1650–1680 cm⁻¹, while aromatic C-H stretches (furan/pyridine) occur at 3050–3150 cm⁻¹ .

- NMR :

- ¹H NMR : Pyridine methyl groups (4,6-dimethyl) resonate as singlets at δ 2.4–2.6 ppm; furan protons appear as a triplet (H-3) and doublet (H-4/H-5) between δ 6.3–7.5 ppm .

- ¹³C NMR : The amide carbonyl carbon is observed at δ 160–165 ppm, with pyridine carbons at δ 120–150 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₃N₂O₂), with exact mass deviations <2 ppm .

Q. What are common impurities in the synthesis of this compound, and how are they mitigated?

- Methodological Answer :

- Unreacted Starting Materials : Residual 2-amino-4,6-dimethylpyridine is removed via acid-base extraction (e.g., 1M HCl wash) .

- Hydrolysis Byproducts : Furan-2-carboxylic acid (from moisture-sensitive acyl chloride) is minimized using anhydrous solvents and inert atmospheres .

- Chromatographic Purity : Column chromatography (silica gel, ethyl acetate/hexane) resolves dimers or oligomers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- Crystallization : Slow evaporation of saturated DMSO/water solutions produces diffraction-quality crystals .

- Refinement : SHELXL-2018 refines positional and thermal parameters, with R-factor convergence <0.05. Key metrics include bond-length accuracy (±0.004 Å) and torsion-angle consistency .

- Electron Density Maps : Reveal planar amide geometry (C=O⋯N-H dihedral angle ~180°) and non-covalent interactions (e.g., π-π stacking between pyridine and furan rings) .

Q. What catalytic or mechanistic roles does this compound play in transition-metal complexes?

- Methodological Answer :

- Ligand Design : The pyridine-furan scaffold chelates Ru(II) or Pd(II) via N,S-coordination, forming six-membered metallocycles. Reactivity is confirmed by UV-Vis (d-d transitions at 450–500 nm) and cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .

- Catalytic Efficiency : In aerobic azine synthesis, turnover numbers (TON) reach 1,200 with 0.1 mol% catalyst loading. Mechanistic studies (EPR, DFT) suggest a radical-mediated pathway .

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in biological assays?

- Methodological Answer :

- Solubility : LogP values (~1.8) predict moderate hydrophilicity. DMSO stock solutions (10 mM) are stable for >6 months at −20°C .

- pH-Dependent Stability : Protonation of the pyridine nitrogen (pKa ~3.5) enhances aqueous solubility but reduces membrane permeability. Degradation in alkaline conditions (pH >9) is monitored via HPLC .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : At 298 K, dynamic rotational barriers in the amide bond cause signal broadening. Cooling to 223 K resolves splitting, confirming restricted rotation .

- 2D NMR : COSY and HMBC correlations map coupling between pyridine methyl groups (δ 2.4 ppm) and adjacent carbons, excluding alternative tautomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.